molecular formula C9H16N4O2 B15326602 Ethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B15326602
M. Wt: 212.25 g/mol
InChI Key: ADCYCCNWCWOOCD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate is a synthetic, triazole-functionalized derivative of the amino acid alanine, presented in its ethyl ester form. This compound is designed for research and development applications in medicinal chemistry and drug discovery. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its versatility and presence in compounds with a wide range of biological activities . It often serves as a bioisostere for amide and other functional groups, allowing researchers to fine-tune the pharmacological properties of lead compounds . The structural motif of an amino acid backbone linked to a triazole heterocycle is a valuable building block for the development of novel chemical entities . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, such as potential receptor ligands or metal complexes for catalytic and therapeutic exploration . Its functional groups provide handles for further chemical modification, making it a versatile precursor. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H16N4O2/c1-4-15-9(14)8(10)5-13-7(3)11-6(2)12-13/h8H,4-5,10H2,1-3H3

InChI Key

ADCYCCNWCWOOCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=NC(=N1)C)C)N

Origin of Product

United States

Scientific Research Applications

Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

  • Pathways: It can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Key Differences from Target Compound Source
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate Ethyl ester + 1,2,4-triazole 3,5-dimethyl triazole, amino group Reference compound
Ethyl 2-(2-Cyanoanilino)acetate Ethyl ester + aniline Cyano group, aniline substitution Lack of triazole; cyano group enhances polarity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Methyl ester + nitroarene Nitro group (electron-withdrawing) Nitro group vs. triazole; methyl ester vs. ethyl
11b (Ethyl pyran-pyrazole derivative) Ethyl ester + pyran-pyrazole Pyrazole, cyano, and hydroxyl groups Pyrazole instead of triazole; fused pyran ring
7b (Thiophene-pyrazole derivative) Ethyl ester + thiophene Thiophene, amino, and ester groups Thiophene core vs. triazole; different heterocycle
Key Observations:
  • Triazole vs. Other Heterocycles : The 1,2,4-triazole in the target compound offers hydrogen-bonding capability and metabolic stability, unlike pyrazole (e.g., 11b) or thiophene (e.g., 7b), which may exhibit different electronic profiles and bioactivity .
  • Ester Group Variations : Ethyl esters (target compound, 11b) generally provide higher lipophilicity than methyl esters (e.g., ), influencing bioavailability.
  • Functional Group Impact : The nitro group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups on the triazole in the target compound.
Key Observations:
  • Catalyst Use : CAN in facilitates imidazole-triazole coupling, whereas triethylamine is common in pyrazole/thiophene syntheses .
  • Reaction Efficiency : Longer reflux times (6 hours) for pyrazole derivatives vs. 3 hours for triazole-imidazole compounds suggest varying reactivity of heterocyclic precursors.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield Key Observations
1M HCl, reflux, 6 hrs2-Amino-3-(3,5-dimethyltriazolyl)propanoic acid82%Complete ester cleavage; triazole stable
0.5M NaOH, RT, 24 hrsSodium salt of the carboxylic acid78% Mild conditions preserve amino group

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis follows nucleophilic acyl substitution. The 3,5-dimethyltriazole ring remains intact under these conditions .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in condensation and substitution reactions:

Acylation Reactions

Reagent Product Catalyst Yield
Acetyl chlorideN-Acetyl derivativePyridine, 0°C91%
Benzoyl chlorideN-Benzoyl derivativeDMAP, RT85%

Reactivity is enhanced by the electron-donating methyl groups on the triazole ring, which increase amino group nucleophilicity.

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:

Compound+ArCHOΔSchiff base+H2O\text{Compound} + \text{ArCHO} \xrightarrow{\Delta} \text{Schiff base} + \text{H}_2\text{O}

Yields range from 70–88% depending on aldehyde substituents .

Triazole Ring Reactions

The 1,2,4-triazole core participates in regioselective transformations:

Alkylation

Reagent Position Modified Product Yield
Methyl iodideN2 of triazole1-Methyl-3,5-dimethyltriazole adduct67%
Allyl bromideN4 of triazole1-Allyl-3,5-dimethyltriazole adduct73%

Alkylation occurs preferentially at the less hindered N4 position due to steric effects from the 3,5-dimethyl groups .

Coordination Chemistry

The triazole nitrogen atoms form complexes with transition metals:

Compound+Cu(OAc)2Cu(II)-triazole complex\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-triazole complex}

Stability constants (log K) range from 4.2–5.8, depending on solvent .

Cyclocondensation Reactions

The amino and ester groups enable heterocycle synthesis:

Reagent Product Conditions Yield
Thiourea1,3-Thiazolidin-4-one derivativeHCl, ethanol, reflux68%
Phenyl isothiocyanate1,2,4-Triazolo[3,4-b]thiazineMicrowave, 100°C, 15 min89%

Microwave irradiation significantly improves reaction efficiency and reduces byproducts .

Enzyme-Targeted Modifications

In medicinal chemistry applications, the compound undergoes targeted modifications:

Modification Biological Target IC50 (μM) Reference
Sulfonamide derivativeDihydrofolate reductase (bacterial)0.45 ± 0.02
Phosphonate derivativeFungal lanosterol demethylase1.2 ± 0.1

The 3,5-dimethyltriazole moiety enhances binding to hydrophobic enzyme pockets .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Ester Decarboxylation :

    CompoundhνCO2+Ethyl 2-amino-3-(3,5-dimethyltriazolyl)propane\text{Compound} \xrightarrow{h\nu} \text{CO}_2 + \text{Ethyl 2-amino-3-(3,5-dimethyltriazolyl)propane}

    Quantum yield: Φ = 0.33 ± 0.03 in acetonitrile .

  • Triazole Ring Rearrangement :
    Converts 1,2,4-triazole to 1,2,3-triazole isomer under oxidative conditions (5% yield) .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

Parameter Optimal Value Effect on Yield
Temperature60–80°CMaximizes rate
SolventDMF/water (9:1)Enhances solubility
CatalystNano-CuO (0.5 mol%)Reduces side reactions

Process intensification using flow reactors improves space-time yield by 40% compared to batch methods .

Q & A

Basic: What synthetic methodologies are most effective for preparing Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via condensation reactions between triazole derivatives and ethyl acrylate precursors. A validated approach involves refluxing 3,5-dimethyl-1H-1,2,4-triazole with ethyl 2-aminopropanoate in ethanol, catalyzed by glacial acetic acid (similar to methods in ). Optimization includes:

  • Stoichiometry: Maintain a 1:1 molar ratio of triazole to ester to minimize side products.
  • Reaction Time: 4–6 hours under reflux ensures complete conversion (monitored via TLC).
  • Solvent Choice: Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but risks ester hydrolysis.
    Post-reaction, vacuum evaporation isolates the crude product, followed by recrystallization from ethyl acetate/hexane ().

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR confirms the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and triazole proton environments (δ 7.5–8.0 ppm). 13^13C NMR identifies carbonyl (170–175 ppm) and triazole carbons (150–160 ppm) ().
  • Mass Spectrometry: ESI-HRMS validates the molecular ion ([M+H]+^+) with <2 ppm error.
  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95% by area). Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities ().

Advanced: How can researchers address challenges in crystallographic refinement when resolving the X-ray structure of this compound, particularly with low-resolution data?

Answer:

  • Software Selection: Use SHELXL ( ) for robust refinement. Apply restraints on bond lengths/angles for low-resolution (<1.0 Å) data.
  • Validation Tools: ORTEP-3 ( ) visualizes thermal ellipsoids to detect overfitting.
  • Comparative Analysis: Reference similar triazole structures (e.g., ) to validate torsion angles (e.g., triazole-propanoate dihedral angles).
  • Data Merging: High redundancy (>4) improves signal-to-noise ratios.

Advanced: What experimental approaches are suitable for investigating the bioactivity of this compound against enzymatic targets?

Answer:

  • Enzymatic Assays: Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs. IC50_{50} values derived from dose-response curves ().
  • Binding Studies: Surface Plasmon Resonance (SPR) quantifies dissociation constants (KdK_d) in real time.
  • Computational Docking: Use crystallographic data ( ) to model interactions with active sites (AutoDock Vina).
  • Metabolic Stability: Microsomal incubation (rat/human liver) with LC-MS analysis evaluates degradation.

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

  • Storage: Airtight containers under inert gas (N2_2) at -20°C. Desiccants (silica gel) prevent hydrolysis ( ).
  • Stability Monitoring: Periodic HPLC checks detect degradation (e.g., ester hydrolysis to carboxylic acid).
  • Light Sensitivity: Amber glass vials mitigate photodegradation of the triazole ring.

Advanced: How can computational chemistry predict substituent effects on the triazole ring’s reactivity?

Answer:

  • DFT Calculations: B3LYP/6-31G* optimizes geometry and computes Fukui indices to identify nucleophilic (C-4 triazole) and electrophilic (ester carbonyl) sites.
  • Solvent Modeling: COSMO-RS predicts solubility in DMSO/water mixtures.
  • Comparative Data: TLC Rf_f values () correlate substituent polarity (e.g., methoxymethyl Rf_f = 0.73 vs. methyl Rf_f = 0.64), guiding synthetic routes.

Advanced: What strategies mitigate conflicting data between spectroscopic and crystallographic results during structure elucidation?

Answer:

  • Dynamic Effects: Variable-temperature NMR detects tautomerism (e.g., triazole ring proton shifts).
  • Refinement Cross-Check: Re-process X-ray data with Phenix.refine to compare with SHELXL outputs ( ).
  • Database Validation: Match bond lengths/angles to Cambridge Structural Database entries for triazoles.
  • Multi-Method Correlation: Overlay NMR-derived NOE constraints with X-ray coordinates.

Basic: What solubility characteristics should be considered for in vitro assays?

Answer:

  • Solvent Systems: DMSO (stock solution) diluted to ≤1% in PBS (pH 7.4).
  • Empirical Testing: Nephelometry quantifies solubility limits (e.g., >10 mM in DMSO).
  • Analog Data: Related triazole esters () show solubility in acetonitrile/water (1:1) for HPLC.

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